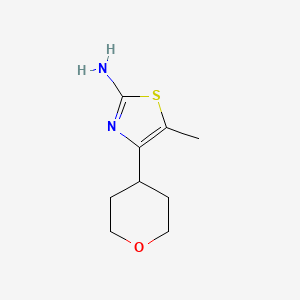![molecular formula C17H21N3O3 B2981715 N-[3-[2-(3-Methylphenyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide CAS No. 2197284-09-4](/img/structure/B2981715.png)
N-[3-[2-(3-Methylphenyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-[2-(3-Methylphenyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide, also known as MMPIP, is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7). This compound has gained attention in recent years due to its potential therapeutic applications in various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
Amide Hydrolysis in Drug Metabolism
A study on GDC-0834, a Bruton's tyrosine kinase inhibitor, revealed significant species differences in amide hydrolysis, forming an inactive metabolite (M1) predominantly in human hepatocytes. This process was NADPH-independent in human liver microsomes, highlighting the complexity of predicting human pharmacokinetics based on preclinical models. The study underscores the importance of understanding amide hydrolysis in drug metabolism for the development of new therapeutic agents (Liu et al., 2011).
Antitumor and Antimicrobial Activities
Research into enaminones as building blocks for the synthesis of substituted pyrazoles demonstrated their potential in creating compounds with antitumor and antimicrobial activities. This study showcases the versatility of enaminones in medicinal chemistry, offering a pathway to developing novel therapeutic agents with significant biological activities (Riyadh, 2011).
Anticonvulsant Applications
A series of substituted phenyl containing 1,3,4-oxadiazole-2-yl-but-2-enamides were synthesized and evaluated for their anticonvulsant properties. The study identified potent candidates that showed minimal neurotoxicity, highlighting the potential of these compounds in developing new treatments for epilepsy (Siddiqui et al., 2014).
Asymmetric Syntheses
The asymmetric syntheses of 1-amino-2-phenyl(alkyl)cyclopropanecarboxylic acids were explored through diastereoselective cyclopropanation of highly functionalized monochiral olefines. This research contributes to the field of synthetic chemistry, offering new methodologies for creating chiral compounds that can be applied in various scientific and pharmaceutical applications (Alcaraz et al., 1994).
Androgen Receptor Antagonists
The development of N-arylpiperazine-1-carboxamide derivatives as orally active nonsteroidal androgen receptor antagonists provides insights into the design of potent AR antagonists. This research could pave the way for new treatments for conditions like prostate cancer, demonstrating the importance of chemical synthesis in drug discovery (Kinoyama et al., 2005).
Propiedades
IUPAC Name |
N-[3-[2-(3-methylphenyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-3-14(21)18-8-7-15(22)20-10-9-19-17(23)16(20)13-6-4-5-12(2)11-13/h3-6,11,16H,1,7-10H2,2H3,(H,18,21)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDXHKLPUFEPMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(=O)NCCN2C(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

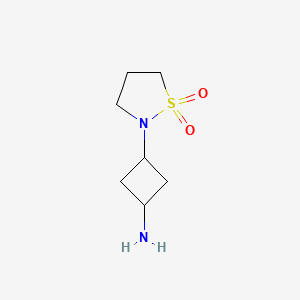
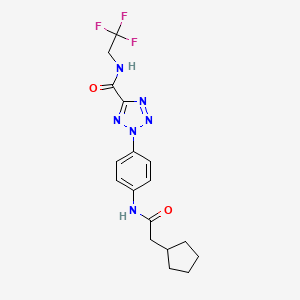
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2981634.png)
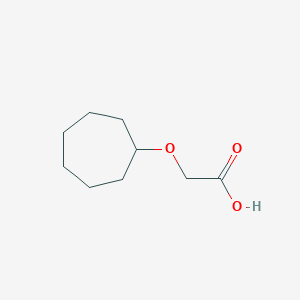

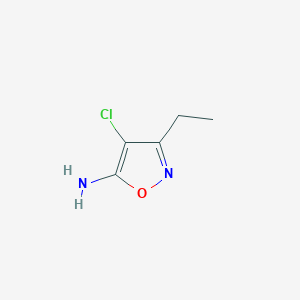
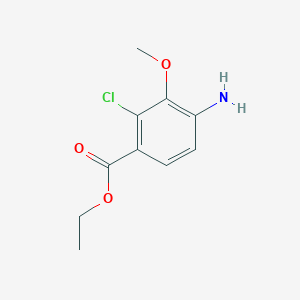


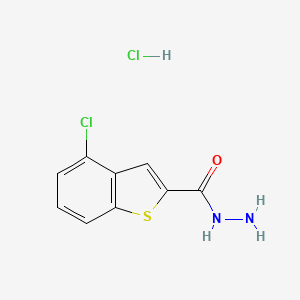
![6-chloro-N2-{1-[3-(propan-2-yloxy)phenyl]ethyl}pyridine-2,5-dicarboxamide](/img/structure/B2981651.png)
![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]quinoxaline](/img/structure/B2981652.png)

